molecular formula C13H16ClF3N2O B6344729 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1240581-70-7

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Cat. No.: B6344729
CAS No.: 1240581-70-7
M. Wt: 308.73 g/mol
InChI Key: FZGYRHGSZNKWNQ-UHFFFAOYSA-N
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Description

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS: 1240581-70-7) is a 1,4-diazepane derivative featuring a 3-chloro-4-(trifluoromethoxy)phenylmethyl substituent. The chloro and trifluoromethoxy groups on the aromatic ring enhance lipophilicity and electronic effects, making this compound of interest in medicinal chemistry for receptor targeting .

Properties

IUPAC Name

1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c14-11-8-10(2-3-12(11)20-13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGYRHGSZNKWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of the Aromatic Core

The trifluoromethoxy group is introduced via electrophilic substitution using trifluoromethyl iodide (CF₃I) under basic conditions (e.g., potassium carbonate). Subsequent chlorination at the meta position is achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂), yielding 3-chloro-4-(trifluoromethoxy)benzyl chloride.

Diazepane Ring Formation

The diazepane ring is constructed via cyclization of N-propargylamine intermediates. For example, reacting 1,4-diaminobutane with propargyl bromide under basic conditions generates a propargyl-substituted diamine, which undergoes intramolecular cyclization in the presence of copper(I) iodide to form the 1,4-diazepane core.

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
TrifluoromethoxyationCF₃I, K₂CO₃, DMF, 80°C, 6h72
ChlorinationSO₂Cl₂, FeCl₃, 25°C, 2h85
Diazepane CyclizationCuI, DIPEA, MeCN, 60°C, 12h68

Catalytic Methods Using Heteropolyacids

Heteropolyacids (HPAs) such as Keggin-type catalysts (H₃PW₁₂O₄₀) significantly enhance reaction efficiency by facilitating cyclocondensation. In one protocol, 3-chloro-4-(trifluoromethoxy)benzaldehyde reacts with 1,4-diaminobutane in ethanol under reflux, catalyzed by 1 mol% HPA. This method reduces reaction time from 48 hours to 4–6 hours while maintaining yields above 80%.

Mechanistic Insight : HPAs act as Brønsted acids, protonating the aldehyde to activate it for nucleophilic attack by the diamine. The subsequent dehydration and cyclization steps are accelerated by the acidic environment.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a tool for rapid diazepane synthesis. A Ugi four-component reaction (4CR) involving methyl anthranilate, isocyanides, Boc-glycinal, and carboxylic acids generates intermediates that undergo microwave-assisted cyclization (100°C, 30 minutes). Post-cyclization deprotection with trifluoroacetic acid (TFA) yields the final product with >90% purity.

Table 2: Microwave vs. Conventional Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time30 min12–48 h
Yield85%60–70%
CatalystNoneCuI or HPAs

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety, particularly for handling hazardous reagents like anhydrous hydrogen fluoride (HF) used in trifluoromethoxyation. Continuous flow reactors enable precise temperature control (80–100°C) and reduce byproduct formation during chlorination. Post-synthesis purification employs crystallization or chromatography, with solvent recovery systems minimizing waste.

Key Industrial Challenges :

  • Safe handling of HF necessitates specialized equipment.

  • Scalability of microwave-assisted methods remains limited due to energy costs.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodAdvantagesLimitations
ConventionalLow reagent costLong reaction times
HPA-CatalyzedHigh yields, short timesCatalyst recovery required
Microwave-AssistedRapid, high purityHigh energy input
IndustrialScalable, efficientSafety concerns with HF

Chemical Reactions Analysis

Types of Reactions

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound's structure suggests potential pharmacological activities, particularly as an anxiolytic or antidepressant agent due to the diazepane moiety. Diazepanes are known for their ability to modulate the GABAergic system, which is crucial in anxiety and mood regulation. Research indicates that similar compounds have shown efficacy in treating anxiety disorders and depression.

Case Studies:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various diazepane derivatives and their evaluation for anxiolytic properties. Compounds with similar structural features exhibited favorable binding affinities to GABA receptors, suggesting that 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane could be further investigated for similar effects .
  • Another research article focused on the modification of diazepane structures to enhance bioavailability and reduce side effects. The introduction of trifluoromethoxy groups has been linked to improved pharmacokinetic profiles in related compounds .

Material Science

Synthesis of Functional Materials:
The compound can serve as a precursor in the synthesis of functional materials, particularly in creating polymers or coatings with enhanced properties due to its unique chemical characteristics. The trifluoromethoxy group can impart hydrophobic properties, making it suitable for applications in protective coatings.

Research Findings:

  • A study demonstrated that incorporating trifluoromethoxy-substituted compounds into polymer matrices improved water repellency and durability against environmental stressors . This suggests that this compound could be explored for developing advanced materials.

Analytical Chemistry

Use as a Chemical Probe:
In analytical chemistry, this compound may be utilized as a chemical probe for studying interactions within biological systems or for environmental monitoring due to its distinct spectral properties.

Applications in Spectroscopy:

  • The compound's unique structure allows it to be analyzed using various spectroscopic techniques such as NMR and mass spectrometry. Its ability to form stable complexes with certain ions can be exploited in analytical methods for detecting trace elements in samples .
  • Research has shown that diazepane derivatives can act as chelating agents, enhancing the sensitivity of analytical methods for metal ion detection .

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to structurally analogous 1,4-diazepane derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Structural Comparison of 1,4-Diazepane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane 3-Cl, 4-CF3O, benzylmethyl C13H15ClF3N2O* ~307.5 1240581-70-7
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide HCl (10c) 4-Cl-benzenesulfonamide, benzylmethyl C18H22ClN3O2S 379.90 -
4-(4-Chlorobenzyl)-1,4-diazepan-5-one 4-Cl-benzyl, ketone C12H14ClN2O 252.71 1076243-02-1
1-Phenyl-1,4-diazepane Phenyl C11H16N2 176.26 61903-27-3
1-(2-Chlorobenzyl)homopiperazine 2-Cl-benzyl C12H16ClN2 226.72 76141-88-3

*Estimated based on structural composition.

Key Observations:
  • Substituent Diversity : The target compound’s 3-Cl-4-CF3O-benzyl group distinguishes it from sulfonamide derivatives (e.g., 10c ) and simpler aryl substituents (e.g., 1-phenyl-1,4-diazepane ).
  • Molecular Weight : The target compound (~307.5 g/mol) is lighter than sulfonamide derivatives (e.g., 10c: 379.90 g/mol ), suggesting differences in pharmacokinetics.

Physicochemical Properties

Limited data are available, but inferences can be drawn:

  • Lipophilicity: The chloro and trifluoromethoxy groups increase logP compared to non-halogenated analogs (e.g., 1-phenyl-1,4-diazepane ).
  • Solubility : Sulfonamide derivatives (e.g., 10c ) may exhibit higher aqueous solubility due to polar sulfonamide groups, whereas the target compound’s lipophilic substituents suggest lower solubility.

Biological Activity

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS Number: 1240573-38-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H16ClF3N2O
  • Molecular Weight : 308.73 g/mol

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has been linked to the inhibition of fatty acid binding proteins, which are crucial for tumor growth in ovarian cancer models .
  • Receptor Modulation : The compound has shown potential as an allosteric modulator for chemokine receptors, particularly CXCR3. This modulation can affect immune responses and may have implications for inflammatory diseases .

Anticancer Activity

A notable study focused on the compound's effect on ovarian cancer cell lines (SKOV3ip1). The results demonstrated that treatment with this compound led to significant reductions in cell viability and proliferation when compared to control groups. The underlying mechanism appears to involve the downregulation of key survival pathways .

Pharmacological Profiles

The pharmacological profile of the compound was assessed through various assays:

  • IC50 Values : In hemolysis assays, the compound exhibited an IC50 around 50 µM, indicating a concentration-dependent inhibition of cellular processes .
  • Molecular Docking Studies : Computational models suggest that the compound forms stable complexes with target proteins, supporting its potential as a therapeutic agent .

Case Study 1: Ovarian Cancer Treatment

In a preclinical model using nude mice injected with SKOV3ip1 cells, treatment with the compound resulted in a marked decrease in tumor size and metastasis. The study highlighted the importance of fatty acid metabolism in tumor growth and suggested that targeting this pathway could enhance treatment efficacy .

Case Study 2: Chemokine Receptor Modulation

Another investigation explored the use of this compound as a radioligand for targeting CXCR3. This approach demonstrated promise in modulating immune responses in inflammatory conditions, suggesting a dual role in both cancer therapy and immune modulation .

Summary of Findings

The biological activity of this compound reveals its potential as an anticancer agent and an immunomodulator. Key findings include:

  • Anticancer Effects : Significant inhibition of ovarian cancer cell proliferation.
  • Enzyme Inhibition : Targeting fatty acid binding proteins may reduce tumor growth.
  • Receptor Modulation : Potential to modulate chemokine receptors for therapeutic benefits.

Q & A

Q. Table 1. Yields of structurally related diazepane derivatives

CompoundMolecular FormulaYield (%)Reference
10c (Chloro-substituted)C₁₈H₂₂ClN₃O₂S28.9
10i (Bromo-substituted)C₁₈H₂₂BrN₃O₂S54.2

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the trifluoromethoxy group’s electronic environment and diazepane ring conformation.
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., MW = 341.77 for analogs, as in ).
  • HPLC : Use Chromolith® columns for high-resolution separation of stereoisomers .

Advanced: How can computational modeling predict the compound’s interaction with γ-aminobutyric acid (GABA) receptors?

Answer:

  • Molecular docking : Use COMSOL Multiphysics or AutoDock to simulate binding affinity at GABA-A receptor pockets. Parameters include van der Waals forces and electrostatic interactions.
  • Density Functional Theory (DFT) : Calculate the trifluoromethoxy group’s electron-withdrawing effects on receptor binding .
  • Validation : Cross-reference computational results with in vitro electrophysiology assays (e.g., patch-clamp studies) .

Advanced: What experimental design principles resolve contradictions between in vitro efficacy and in vivo toxicity data?

Answer:

  • Dose-response profiling : Use Hill equation models to identify non-linear pharmacokinetics.
  • Metabolite screening : LC-MS/MS to detect reactive intermediates (e.g., oxidative metabolites) that may cause toxicity .
  • Theoretical alignment : Link discrepancies to receptor desensitization mechanisms or off-target effects, guided by neurotransmitter receptor theory .

Advanced: How can process control systems enhance scalable synthesis of this compound?

Answer:

  • Dynamic simulation : Implement RDF2050108 frameworks for real-time monitoring of reaction parameters (pH, temperature) .
  • Continuous flow chemistry : Reduce batch variability using microreactors with in-line FTIR for intermediate tracking.
  • Powder technology : Optimize particle size distribution via spray drying to improve bioavailability .

Advanced: What strategies validate the compound’s mechanism of action in neurological disorder models?

Answer:

  • In vitro assays : Measure GABAergic current potentiation in primary neuronal cultures.
  • Behavioral studies : Use murine models (e.g., elevated plus maze) to correlate anxiolytic effects with receptor occupancy.
  • Data integration : Apply Bayesian statistics to reconcile conflicting dose-response curves .

Basic: How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Chloro and trifluoromethoxy groups increase logP (e.g., logP = 3.2 for analog 10c ).
  • Solubility : Polar sulfonamide substituents enhance aqueous solubility (e.g., 10e: 375.49 g/mol, 14% yield ).

Advanced: What methodological frameworks ensure reproducibility in multi-lab studies?

Answer:

  • Standardized protocols : Adopt CRDC 2020 guidelines for chemical engineering design (RDF2050103) .
  • Blinded analysis : Use third-party labs for LC-MS/MS validation to minimize bias.
  • Open-access data sharing : Publish raw NMR spectra and chromatograms in public repositories (e.g., PubChem ).

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